1-Methyl-4-tosylpiperazine

Description

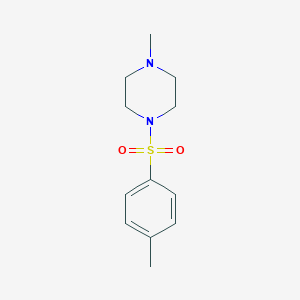

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-7-13(2)8-10-14/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQGRIZFMIRFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296724 | |

| Record name | 1-Methyl-4-(toluene-4-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

46779-48-0 | |

| Record name | 46779-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-(toluene-4-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-(PARA-TOLYLSULFONYL)-PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 1 Methyl 4 Tosylpiperazine and Its Derivatives

Reactions Involving the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a versatile functional group in the chemistry of 1-methyl-4-tosylpiperazine and related derivatives, serving as a protecting group, and influencing the molecule's reactivity.

Application of the Tosyl Group as a Protecting Group in Nitrogen Heterocycles

The tosyl group is widely employed as a protecting group for the secondary amine of piperazine (B1678402) and other nitrogen heterocycles during multi-step syntheses. wikipedia.org Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen atom it is attached to, thus allowing for selective reactions at other positions of the molecule. For instance, in the synthesis of N-heteroalkyl-N′-tosylpiperazines, the tosyl group directs the reaction to the unprotected nitrogen atom. researchgate.netorganic-chemistry.orgmdpi.com This strategy is crucial in the synthesis of complex molecules where regioselectivity is key. nih.gov

The synthesis of this compound itself is a prime example of this selectivity. The tosylation of 1-methylpiperazine (B117243) with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) proceeds selectively at the secondary amine, as the tertiary amine is significantly less nucleophilic. This selective protection is fundamental for the subsequent functionalization of the piperazine ring.

The tosyl group's stability under various reaction conditions makes it a reliable protecting group. It is resistant to many reagents used in organic synthesis, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. wikipedia.org

Methodologies for Deprotection and Cleavage of the Tosyl Group

While the tosyl group is stable, it can be removed when desired to liberate the free amine for further reactions. The deprotection of N-tosylpiperazines can be achieved under various conditions, although it often requires harsh reagents due to the stability of the sulfonamide bond. nih.gov

Common methods for the cleavage of the tosyl group from piperazine derivatives include:

Acidic Hydrolysis: Strong acids are frequently used for tosyl group removal. A solution of hydrogen bromide in acetic acid is an effective, albeit corrosive, deprotecting agent. nih.gov Another method involves treating the N-tosylpiperazine with methanesulfonic acid (MeSO₃H) in a mixture of trifluoroacetic acid (TFA) and thioanisole, which has been shown to give good yields. nih.gov

Reductive Cleavage: Reductive methods offer an alternative to harsh acidic conditions. Reagents like sodium naphthalenide can effectively cleave the tosyl group. researchgate.net

Basic Conditions: In some cases, strong bases can be used. For instance, cesium carbonate has been reported to be effective for the N-detosylation of indoles and related structures, and similar principles can be applied to N-tosylpiperazines under specific conditions. researchgate.net

| Deprotection Method | Reagents and Conditions | Substrate Example | Yield (%) | Reference |

| Acidic Cleavage | HBr in acetic acid | N-(diphenylmethyl)-N'-tosylpiperazine derivative | Not specified | nih.gov |

| Acidic Cleavage | MeSO₃H, TFA, thioanisole | Substituted N-tosylpiperazine | 76 | nih.gov |

| Basic Cleavage | Cesium carbonate, THF-MeOH (2:1), reflux | N-tosyl-5-bromoindole | 98 | researchgate.net |

Mechanistic Influence of the Tosyl Group on Reactivity and Selectivity in Organic Reactions

The electron-withdrawing nature of the tosyl group has a profound mechanistic influence on the reactivity and selectivity of reactions involving the piperazine ring. By reducing the electron density on the nitrogen atom to which it is attached, the tosyl group deactivates this nitrogen towards electrophilic attack and enhances the acidity of the N-H proton in N-tosylpiperazine.

This deactivation is crucial for achieving regioselectivity in reactions such as N-alkylation, where the unprotected nitrogen atom becomes the primary site of reaction. researchgate.net In palladium-catalyzed cyclization reactions for the synthesis of substituted piperazines, the tosyl group on the diamine starting material ensures that the initial nucleophilic attack occurs from the less hindered, more nucleophilic nitrogen. organic-chemistry.org

Furthermore, the tosyl group can influence the stereochemical outcome of reactions. In the synthesis of chiral piperazines, the bulky tosyl group can direct the approach of incoming reagents, leading to specific diastereomers. In some ring-opening reactions of N-tosylaziridines to form piperazines, the tosyl group plays a role in the regioselectivity of the nucleophilic attack. researchgate.net

The presence of the tosyl group can also facilitate certain reactions. For example, in some radical reactions, the tosyl group can stabilize adjacent radical intermediates, thereby influencing the reaction pathway. encyclopedia.pub

Reactions at the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring in this compound and its derivatives are key centers of reactivity, participating in a variety of chemical transformations.

Nucleophilic Substitution Reactions on Tosylpiperazine Nitrogen

The unprotected nitrogen atom in N-tosylpiperazines is a nucleophilic center and readily participates in substitution reactions with a variety of electrophiles. This allows for the introduction of a wide range of substituents, leading to diverse molecular scaffolds. researchgate.netorganic-chemistry.org

Common electrophiles used in these reactions include:

Alkyl Halides: N-alkylation with alkyl halides is a straightforward method to introduce alkyl chains onto the piperazine nitrogen. These reactions are typically carried out in the presence of a base to neutralize the resulting hydrohalic acid. ajpp.in

Acyl Chlorides and Anhydrides: Acylation reactions with acyl chlorides or anhydrides lead to the formation of amides.

Isocyanates and Isothiocyanates: Reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively.

Epoxides: Ring-opening of epoxides with the nucleophilic nitrogen of N-tosylpiperazine results in the formation of β-amino alcohols.

A practical one-step cyclization method for the synthesis of N-heteroalkyl-N′-tosylpiperazines involves the reaction of primary amines with tosylbis(2-(tosyloxy)ethyl)amine. organic-chemistry.orgmdpi.com This method highlights the nucleophilic character of the amine in forming the piperazine ring. The mechanism proceeds through an aliphatic nucleophilic substitution (S_N) pathway. organic-chemistry.orgacs.org

Synthesis of Hybrid Scaffolds through N-Derivatization (e.g., Dithiocarbamates)

The nucleophilic nitrogen of 1-tosylpiperazine serves as a versatile handle for the synthesis of hybrid molecules with potential biological activities. lew.roethz.ch A notable example is the synthesis of 1-tosylpiperazine-dithiocarbamate derivatives. nih.gov

These compounds are synthesized by reacting 1-tosylpiperazine with carbon disulfide in the presence of a base, followed by quenching with an electrophile, such as a substituted N-phenyl bromoacetamide. nih.gov This reaction sequence introduces a dithiocarbamate (B8719985) moiety, which is a known pharmacophore, onto the piperazine scaffold.

The resulting hybrid molecules have been investigated for various biological activities, including tyrosinase inhibition. nih.govnih.gov The combination of the tosylpiperazine and dithiocarbamate motifs in a single molecule can lead to synergistic effects and enhanced biological potency.

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) for Tyrosinase Inhibition | Reference |

| 4a | H | 10.3 ± 0.25 | nih.gov |

| 4b | 2-Cl | 8.01 ± 0.11 | nih.gov |

| 4c | 3-Cl | 8.1 ± 0.30 | nih.gov |

| 4d | 4-Cl | 6.88 ± 0.11 | nih.gov |

| 4e | 2-F | 9.2 ± 0.14 | nih.gov |

| 4f | 3-F | 9.8 ± 0.18 | nih.gov |

| 4g | 4-F | 7.24 ± 0.15 | nih.gov |

| 4h | 2-CH₃ | 12.5 ± 0.40 | nih.gov |

| 4i | 3-CH₃ | 11.2 ± 0.33 | nih.gov |

| 4j | 4-CH₃ | 10.8 ± 0.29 | nih.gov |

The synthesis of such hybrid scaffolds demonstrates the utility of this compound and its derivatives as building blocks in medicinal chemistry for the development of novel therapeutic agents. lew.ro

Transformations Involving the Piperazine Carbon Skeleton

The reactivity of the piperazine ring extends beyond modifications at the nitrogen atoms, with significant research dedicated to the functionalization of the carbon framework. These transformations allow for the introduction of diverse substituents directly onto the methylene (B1212753) carbons of the piperazine ring, providing access to a wider range of structurally complex molecules.

Functionalization of Methylene Carbon Atoms within the Piperazine Ring

The direct functionalization of C–H bonds on the piperazine ring, particularly at the α-position to the nitrogen atoms, has become a powerful strategy for elaborating the core structure. nsf.gov While historically, the structural diversity of piperazine-containing compounds was dominated by substitutions at the nitrogen atoms, recent advances have unlocked methods for direct carbon functionalization. mdpi.comresearchgate.net

Photoredox catalysis has emerged as a key technology in this field. mdpi.com One of the earliest examples involved the use of an iridium-based photocatalyst, Ir(ppy)3, to facilitate the C–H arylation of N-protected piperazines. mdpi.comencyclopedia.pub The mechanism proceeds through a single-electron transfer from the piperazine nitrogen to the excited photocatalyst, generating an amine radical cation. encyclopedia.pub Subsequent deprotonation at the α-carbon creates an α-amino radical, which can then couple with an aryl radical anion. encyclopedia.pub This approach provides a direct method to forge carbon-carbon bonds at the piperazine ring under mild conditions. mdpi.com

Another significant advancement is the development of Stannyl Amine Protocol (SnAP) reagents. encyclopedia.pub This method allows for the convergent synthesis of C2-functionalized piperazines from aldehydes and a tin-substituted diamine precursor. mdpi.comencyclopedia.pub The reaction is initiated by the copper-mediated formation of an α-amino radical from the stannane, which then undergoes cyclization with an imine generated in situ from the aldehyde. encyclopedia.pub While initially requiring stoichiometric copper, catalytic versions have been developed, enhancing the method's efficiency and applicability. mdpi.comencyclopedia.pub

Researchers have also developed photoredox-catalyzed alkylation methods. Using organic acridinium (B8443388) photocatalysts, the site-selective C–H functionalization of piperazines with Michael acceptors can be achieved. mdpi.com This process, like arylation, involves the generation of an α-amino radical that couples with the Michael acceptor. mdpi.com Furthermore, ruthenium-catalyzed reactions have been employed for the regioselective alkylation of piperazine derivatives at the β-C(sp³) position using aldehydes as the alkylating agent. researchgate.net This transformation is proposed to proceed via the formation of an enamine intermediate, which then undergoes nucleophilic addition to the aldehyde. researchgate.net

Table 1: Methods for Functionalization of Piperazine Methylene Carbons

| Method | Catalyst/Reagent | Type of Functionalization | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic Dyes | Arylation, Vinylation, Heteroarylation, Alkylation | Mild reaction conditions; High functional group tolerance; Direct C-H bond activation. mdpi.comresearchgate.netencyclopedia.pub |

| SnAP Chemistry | SnAP Reagents, Copper (stoichiometric or catalytic) | Alkylation (via de novo synthesis) | Convergent synthesis from aldehydes; Access to diverse C2-substituted piperazines. mdpi.comencyclopedia.pub |

| Ruthenium Catalysis | Ruthenium complex | β-Alkylation | Regioselective functionalization at the β-position using aldehydes. researchgate.net |

Radical Cyclization Pathways Leading to Piperazine Derivatives

Radical cyclization reactions represent a versatile strategy for constructing complex molecular architectures, including those incorporating a piperazine moiety. These pathways often involve the generation of a radical species which then undergoes an intramolecular cyclization to form a new ring system.

One prominent example involves the manganese(III) acetate (B1210297) [Mn(OAc)3] mediated oxidative radical cyclization of unsaturated acyl-piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov In these reactions, a radical is first generated on the 1,3-dicarbonyl compound by Mn(OAc)3. nih.gov This radical then adds to the unsaturated moiety of the piperazine derivative. The resulting radical intermediate can then undergo an intramolecular cyclization and subsequent oxidation to yield piperazine-substituted dihydrofuran derivatives. nih.gov

Research has shown that the regioselectivity of the cyclization is influenced by the stability of the radical intermediates. For instance, in piperazine derivatives containing both methacryloyl and cinnamoyl groups, the cyclization occurs preferentially at the cinnamoyl moiety due to the greater stability of the benzylic radical intermediate formed. nih.gov Similarly, radical intermediates on a methacryloyl group are more stable than those on an allyl group, directing the cyclization pathway accordingly. nih.gov

Organic photoredox catalysis has also been utilized to synthesize piperazine cores via radical cyclization. researcher.life This approach can circumvent the need for pre-functionalized substrates by using direct substrate oxidation. The process can involve a 6-endo-trig radical cyclization of an in situ-generated imine to furnish the piperazine product, offering an operationally simple method for creating diversifiable piperazine structures. researcher.life Other radical cyclization cascades, while not starting from piperazine itself but leading to piperidine (B6355638) rings, demonstrate the power of radical intermediates in synthesizing six-membered nitrogen heterocycles. These complex cascades can involve successive cyclizations and ring-cleavage steps to build the final heterocyclic product. mdpi.com

Table 2: Radical Cyclization of Unsaturated Piperazine Derivatives with Dimedone

| Unsaturated Piperazine Reactant | Product | Yield (%) |

|---|---|---|

| 1-(4-Methacryloylpiperazin-1-yl)-3-phenylprop-2-en-1-one | trans-3-(4-Methacryloylpiperazine-1-carbonyl)-6,6-dimethyl-2-phenyl-3,3a,7,7a-tetrahydro-2H-benzofuran-4,5-dione | 81% nih.gov |

| 1-(4-Cinnamoylpiperazin-1-yl)-3-phenylprop-2-en-1-one | trans-3-(4-Cinnamoylpiperazine-1-carbonyl)-6,6-dimethyl-2-phenyl-3,3a,7,7a-tetrahydro-2H-benzofuran-4,5-dione | 64% nih.gov |

| 1-Allyl-4-cinnamoylpiperazine | trans-3-(4-Allylpiperazine-1-carbonyl)-6,6-dimethyl-2-phenyl-3,3a,7,7a-tetrahydro-2H-benzofuran-4,5-dione | 32% nih.gov |

| 1-Allyl-4-(3-(4-chlorophenyl)acryloyl)piperazine | trans-3-(4-Allylpiperazine-1-carbonyl)-2-(4-chlorophenyl)-6,6-dimethyl-3,3a,7,7a-tetrahydro-2H-benzofuran-4,5-dione | 20% nih.gov |

Source: Adapted from research on Mn(OAc)3 mediated radical cyclizations. nih.gov

Advanced Spectroscopic and Computational Characterization of 1 Methyl 4 Tosylpiperazine and Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed analysis of 1-methyl-4-tosylpiperazine, offering insights into its molecular architecture and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. rsc.org

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the different parts of the molecule are observed. The protons of the piperazine (B1678402) ring typically appear as multiplets in the range of δ 2.3–3.1 ppm. The aromatic protons of the tosyl group give rise to signals in the region of δ 7.2–7.8 ppm. For instance, a reported ¹H NMR spectrum in CDCl₃ showed signals at δ 7.58 (d, J= 8.0 Hz, 2H) and 7.27 (d, J= 8.0 Hz, 2H) for the tosyl group, and a broad signal at 2.96 ppm for the piperazine protons. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The piperazine ring carbons and the carbons of the tosyl group resonate at distinct chemical shifts, confirming the connectivity of the molecule. rsc.org

The piperazine ring, similar to cyclohexane, can adopt various conformations such as chair, boat, and twist-boat forms. rsc.org The chair conformation is generally the most stable. The presence of substituents on the piperazine ring, like the methyl and tosyl groups in this compound, influences the conformational equilibrium and the barriers to ring inversion. The conformational dynamics of piperazine derivatives are complex, involving both ring inversion and, in the case of N-acylated or N-sulfonylated piperazines, restricted rotation around the N-C(O) or N-S(O)₂ bond. rsc.orgresearchgate.net These dynamic processes can be studied in detail using advanced NMR techniques. rsc.orgnih.gov

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Tosyl (aromatic) | 7.58 | Doublet | 8.0 | researchgate.net |

| Tosyl (aromatic) | 7.27 | Doublet | 8.0 | researchgate.net |

| Piperazine | 2.96 | Broad | - | researchgate.net |

| Methyl | 2.48 | Singlet | - | nih.gov |

| Piperazine | 2.38–2.47 | Multiplet | - | nih.gov |

| Piperazine | 2.91–3.10 | Multiplet | - | nih.gov |

Temperature-dependent NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules like this compound. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which are indicative of dynamic processes occurring on the NMR timescale. rsc.org

For many piperazine derivatives, separate signals for different conformers can be observed at low temperatures. rsc.org As the temperature is increased, the rate of interconversion between these conformers increases, leading to broadening of the NMR signals. rsc.org At a certain temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. nih.gov Further increases in temperature result in a sharpening of this averaged signal. rsc.org

These temperature-dependent changes in the NMR spectra provide valuable information about the conformational flexibility of the piperazine ring and the rotational barriers of substituents. rsc.orgnih.gov For N-acylated piperazines, two distinct dynamic processes can often be observed: the interconversion of the piperazine chair conformations and the restricted rotation around the amide bond. researchgate.netnih.gov This leads to the observation of two different coalescence points. nih.gov

The coalescence temperature (Tc) obtained from temperature-dependent NMR experiments can be used to calculate the free energy of activation (ΔG‡) for the dynamic process using the Eyring equation. This activation energy barrier represents the energy required for the molecule to transition from one conformation to another. nih.gov

For piperazine derivatives, the activation energy barriers for chair-to-chair ring inversion have been determined to be in the range of 56–80 kJ/mol. nih.gov The presence of substituents on the ring can affect these barriers; for example, methyl groups can increase the activation energy due to steric hindrance. In the case of N-acylated piperazines, the activation barriers for amide bond rotation are often higher than those for ring inversion. researchgate.netnih.gov

By analyzing the coalescence behavior of different signals in the NMR spectrum, it is possible to determine the activation energy barriers for various conformational changes within the molecule, providing a detailed picture of its dynamic behavior in solution. nih.gov

Temperature-Dependent NMR for Investigating Conformational Dynamics

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups. vulcanchem.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups it contains. The S=O stretching vibrations of the sulfonyl group are typically observed as strong bands in the regions of 1360-1330 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). vulcanchem.com The C-N stretching vibrations of the piperazine ring and the C-H stretching and bending vibrations of the alkyl and aromatic groups also give rise to characteristic absorptions. For instance, a tosyl piperazine dithiocarbamate (B8719985) derivative showed absorption bands at 1220 cm⁻¹ for S=O and 1452 cm⁻¹ for CH₂. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| S=O (asymmetric stretch) | ~1360 | vulcanchem.com |

| S=O (symmetric stretch) | ~1150 | vulcanchem.com |

| C-H (aromatic) | 3100-3000 | |

| C-H (aliphatic) | 3000-2850 | |

| C-N | 1250-1020 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. nih.govmdpi.com

For this compound, the molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (254.35 g/mol ). HRMS can confirm the elemental composition, C₁₂H₁₈N₂O₂S. researchgate.net

In addition to determining the molecular weight, MS can also provide structural information through the analysis of fragmentation patterns. researchgate.net When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to elucidate its structure. The fragmentation of the piperazine ring and the loss of the tosyl group or parts of it are expected to be key features in the mass spectrum of this compound. researchgate.netorganic-chemistry.org

Spectrophotometric Methods for Quantitative Analysis and Complexation Studies

Spectrophotometric methods, particularly UV-Visible spectroscopy, can be utilized for the quantitative analysis of this compound and for studying its interactions with other molecules, such as metal ions. nih.gov These methods are based on the absorption of light by the molecule in the ultraviolet and visible regions of the electromagnetic spectrum.

The tosyl group in this compound contains a chromophore (the benzene (B151609) ring) that absorbs UV light. This property can be used to develop a quantitative analytical method for determining the concentration of the compound in solution by measuring its absorbance at a specific wavelength.

Furthermore, spectrophotometry is a valuable tool for studying the formation of complexes between piperazine derivatives and metal ions. nih.gov Changes in the UV-Vis absorption spectrum upon the addition of a metal ion can indicate the formation of a complex. researchgate.net By systematically varying the concentrations of the ligand and the metal ion, it is possible to determine the stoichiometry and stability of the resulting complex. nih.gov

Computational Chemistry and Mechanistic Studies

Computational chemistry has emerged as a powerful tool to complement experimental studies, providing deep insights into the structure, reactivity, and potential applications of molecules like this compound and its analogs. Through various computational techniques, researchers can elucidate reaction mechanisms, predict electronic properties, understand structure-activity relationships, and analyze conformational preferences.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has been instrumental in understanding the formation and reactivity of tosylpiperazine derivatives. For instance, in the synthesis of N-heteroalkyl-N'-tosylpiperazines, DFT calculations have been employed to confirm the formation of the characteristic six-membered piperazine ring. These theoretical results help to postulate a plausible mechanism, often an aliphatic nucleophilic substitution (S(N)) pathway, for the cyclization process. beilstein-journals.org

In a study on the selective synthesis of azoloyl NH-1,2,3-triazoles, where this compound was identified as a byproduct (6a), DFT simulations provided significant mechanistic insights. acs.orgnih.gov The calculations were performed at the (SMD)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) level of theory to model the reaction pathway. acs.orgnih.gov These simulations revealed that the 1,3-dipolar cycloaddition reaction between an enaminone and a sulfonyl azide (B81097) is highly regioselective, favoring a single isomer through a pathway with a high degree of asynchronous bond formation. nih.gov

The DFT results indicated that the cycloaddition of enaminone 1a with sulfonyl azide 2a was nearly thermoneutral. acs.org The introduction of electron-deficient groups on the sulfonyl azide was found to accelerate the cycloaddition. nih.gov Furthermore, the calculations helped to understand the subsequent steps leading to the formation of the triazole product and the elimination of the tosylpiperazine byproduct. nih.gov In a rhodium-catalyzed asymmetric substitution reaction, DFT calculations were crucial in demonstrating that the reaction proceeds via syn π-allyl intermediates, with the Curtin–Hammett conditions being met, leading to a dynamic kinetic asymmetric transformation. nih.gov

Quantum Chemical Computations for Electronic Properties and Reactivity Insights

Quantum chemical computations, particularly the analysis of frontier molecular orbitals (FMOs), provide valuable information about the electronic properties and reactivity of molecules. For analogs of this compound, such as 1-alkyl-1-methylpiperazine-1,4-diium salts, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis has been used to understand intramolecular charge transfer. muni.cz

In a quantitative structure-activity relationship (QSAR) study of piperazine derivatives as mTORC1 inhibitors, DFT at the B3LYP/6-31G+(d, p) level was used to determine key electronic and energetic parameters. mdpi.com This study identified several molecular descriptors that significantly correlated with the biological activity, including the energy of the LUMO (ELUMO) and the electrophilicity index (ω). mdpi.com These parameters offer insights into the reactivity of the piperazine derivatives, with ELUMO indicating the ability of a molecule to accept electrons and the electrophilicity index providing a measure of its electrophilic nature. mdpi.com

The molecular electrostatic potential (MEP) is another useful tool derived from quantum chemical computations. MEP plots help to visualize the charge distribution on a molecule and identify potential sites for electrophilic and nucleophilic attack. For 1-alkyl-1-methylpiperazine-1,4-diium salts, MEP plots have shown that the negative electrostatic potential is primarily localized over the counter-ions and oxygen atoms, indicating these as likely sites for electrophilic interaction. muni.cz

| Descriptor | Significance | Application to Piperazine Analogs |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Used to assess nucleophilic character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Correlated with inhibitory activity in QSAR models of piperazine derivatives. mdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates molecular stability and reactivity. | A smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of a molecule. | A significant descriptor in the QSAR analysis of piperazine-based inhibitors. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | Identifies regions prone to electrophilic attack in piperazinium salts. muni.cz |

In Silico Modeling for Structure-Activity Relationship (SAR) Analysis and Mechanistic Hypotheses

In silico modeling is a cornerstone of modern drug discovery and is extensively used to analyze the structure-activity relationships (SAR) of piperazine derivatives. These computational approaches help in the rational design of more potent and selective molecules.

A notable example is the study of 1-tosyl piperazine-dithiocarbamate acetamide (B32628) derivatives as tyrosinase inhibitors. researchgate.netnih.gov In silico modeling and SAR studies revealed key structural features that govern the inhibitory activity. researchgate.netnih.gov For instance, the presence of an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring in derivative 4d resulted in excellent tyrosinase inhibitory activity (IC50 = 6.88 ± 0.11 µM), which was superior to the standard drug, kojic acid. researchgate.netnih.gov Conversely, the position of substituents was found to be crucial; moving a methyl group from an ortho-para substitution pattern to a meta-para pattern led to a decrease in inhibitory potential. nih.gov

These SAR insights are often supported by molecular docking studies, which predict the binding mode of the ligands within the active site of the target protein. researchgate.net For the tosyl piperazine-dithiocarbamate derivatives, docking studies corroborated the experimental findings. researchgate.net

In another study focused on aryl-piperazine derivatives with antimalarial properties, a previous SAR study established that an unsubstituted terminal secondary amino group led to greater potency against chloroquine-resistant strains of P. falciparum. insilico.eu Substitution at this secondary amino group resulted in a significant drop in activity. insilico.eu

| Derivative | Substituent(s) | Biological Activity (IC50 in µM) | Key SAR Insight |

| 4d | 4-methoxy | 6.88 ± 0.11 | The electron-donating methoxy group enhances tyrosinase inhibitory activity. researchgate.netnih.gov |

| 4g | 2,4-dimethyl | 7.24 ± 0.15 | Electron-donating methyl groups also contribute positively to the inhibitory potential. researchgate.netnih.gov |

| 4b | 2-chloro | 8.01 ± 0.11 | An electron-withdrawing group at the ortho position provides good activity. researchgate.netnih.gov |

| 4c | 2-fluoro | 8.1 ± 0.30 | Halogen substitution at the ortho position is well-tolerated. researchgate.netnih.gov |

| 4j | 3,4-dimethyl | 11.11 ± 0.10 | The position of the methyl groups is critical for activity. nih.gov |

Data sourced from studies on 1-tosyl piperazine-dithiocarbamate acetamide derivatives as tyrosinase inhibitors. researchgate.netnih.gov

Computational Conformational Analysis

The biological activity and physical properties of piperazine derivatives are often dictated by their three-dimensional conformation. Computational conformational analysis is a vital tool for understanding the preferred shapes of these molecules in solution.

For N-substituted piperazines, the piperazine ring typically adopts a chair conformation. beilstein-journals.orgresearchgate.net However, the substituents on the nitrogen atoms can influence the dynamics of ring inversion and the rotational barriers around the N-substituent bonds. In the case of N-acylpiperazines, the partial double bond character of the amide bond leads to hindered rotation, resulting in the existence of distinct conformers at room temperature. researchgate.netrsc.org

Temperature-dependent NMR spectroscopy, complemented by computational methods, can be used to determine the energy barriers for these conformational changes. researchgate.netrsc.org For a series of N-benzoylated piperazines, the activation energy barriers (ΔG‡) for the interconversion of piperazine chair conformations were calculated to be in the range of 56 to 80 kJ mol⁻¹. researchgate.net These studies often find that the energy barrier for amide bond rotation is higher than that for the piperazine ring inversion. researchgate.net

Green Chemistry Principles in the Synthesis of N Tosylpiperazine Derivatives

Development of Sustainable Synthetic Methodologies

One significant advancement is the one-step cyclization method for producing various N-substituted-N'-tosylpiperazines. researchgate.net This method circumvents the limitations of older synthetic routes by providing a more direct and efficient pathway to the desired products. For instance, a practical method has been reported for the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions, achieving moderate to high yields. researchgate.netacs.org This protocol is noted for its potential application in the synthesis of pharmaceuticals and natural products due to its operational simplicity. acs.org

Another strategy involves building the piperazine (B1678402) ring from primary amines through the sequential double Michael addition of nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization of the resulting dioximes. mdpi.com This method allows for the straightforward structural modification of molecules by converting a primary amino group into a piperazine ring. mdpi.com Furthermore, research into catalyst systems has shown that using a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles like piperazines through a Wacker-type aerobic oxidative cyclization. researchgate.net

These methodologies represent a shift towards more sustainable practices in organic synthesis, aiming to reduce the environmental footprint while maintaining high efficiency and product diversity. The focus on atom economy, reduced energy consumption, and the use of less hazardous materials are central to these developments. researchgate.net

Application of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry tool for accelerating the production of N-tosylpiperazine derivatives. researchgate.netresearchgate.net This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.com The efficiency of this method often leads to higher yields and improved purity of the final products. researchgate.netmdpi.com

The application of microwave heating has been successfully demonstrated in the synthesis of various monosubstituted piperazine derivatives. mdpi.com Researchers have also explored the regioselective opening of aziridines to form symmetric piperazines, such as 1,4-bis(tosyl)piperazine, catalyzed by ammonium (B1175870) zincates under microwave enhancement. researchgate.net This method has shown high selectivity and efficiency, with a remarkable turnover frequency observed for the [TBA]2[ZnI4] catalyst. researchgate.net

The benefits of microwave-assisted synthesis align well with green chemistry principles by improving energy efficiency and reducing the time required for chemical transformations. researchgate.nettandfonline.com The ability to perform these reactions in green solvents, such as water or ionic liquids, further enhances their environmental credentials. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Monosubstituted Piperazines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours | Minutes | mdpi.com |

| Energy Consumption | High | Low | nih.gov |

| Yield | Often moderate | Generally high | mdpi.com |

| Heating Method | Conduction/Convection | Direct dielectric heating | mdpi.com |

Integration of Photoredox Catalysis

Visible-light photoredox catalysis is a rapidly advancing field in organic synthesis that offers a green and powerful method for constructing complex molecules like N-tosylpiperazine derivatives. researchgate.netresearchgate.net This technique utilizes light energy to drive chemical reactions, often under mild conditions, and can enable transformations that are difficult to achieve with traditional thermal methods. nih.gov

One notable application is the synthesis of C-substituted piperazines. researchgate.net For instance, a visible-light-promoted decarboxylative annulation protocol has been developed to access 2-aryl, 2-heteroaryl, and 2-alkyl piperazines from a glycine-based diamine and various aldehydes. researchgate.net This reaction proceeds efficiently under mild conditions using an iridium-based photocatalyst. researchgate.net

Another key development is the use of photoredox catalysis to generate nitrogen-centered radicals from N-amino-pyridinium salts, which can then undergo reactions to form piperazine structures. nih.gov Knowles and co-workers developed a photocatalyst-driven process for the anti-Markovnikov hydroamination of olefins, which can be used to synthesize N-tosyl piperazines. nih.gov This method is valued for its broad substrate tolerance and relatively mild reaction conditions. nih.gov Organic photoredox catalysis has also been employed in a programmable approach to synthesize diverse C-substituted piperazines, avoiding the need for pre-functionalized substrates. nih.gov

These photoredox-catalyzed methods exemplify green chemistry principles by using light as a renewable energy source, operating at ambient temperatures, and enabling highly selective and efficient transformations. nih.gov

Table 2: Examples of Photoredox-Catalyzed Synthesis of Piperazine Derivatives

| Reaction Type | Catalyst | Reactants | Product Type | Key Feature | Reference |

| Decarboxylative Annulation | [Ir(ppy)2(dtbpy)]PF6 | Glycine-based diamine, Aldehydes | 2-Substituted Piperazines | Mild conditions, batch or flow process | researchgate.net |

| Olefin Hydroamination | Iridium photocatalyst | N-aryl-N-alkyl amines with pendant olefins | N-Tosyl Piperazine | Anti-Markovnikov selectivity | nih.gov |

| Direct Substrate Oxidation | Organic photocatalyst | Ene-carbamates, Imines | C-Substituted Piperazines | Programmable, avoids radical precursors | nih.gov |

Utilization of Green and Recyclable Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. alfa-chemistry.com In the synthesis of N-tosylpiperazine derivatives, there is a growing trend towards using green and recyclable solvent systems to minimize environmental impact. researchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Catalyst-free cycloaddition reactions of enaminones and tosyl azide (B81097) have been successfully carried out in water to produce 4-acyl-NH-1,2,3-triazoles, a related class of compounds. nih.gov The use of water as a solvent in microwave-assisted synthesis has also been explored for piperazine derivatives. tandfonline.com

Deep Eutectic Solvents (DESs) are another class of green solvents gaining attention. mdpi.comresearchgate.net These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and can often be recycled. mdpi.com For example, a DES composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/gly) has been used as a green medium for the synthesis of 1-alkyl-3,5-aryl trisubstituted 2(1H)-pyrazinones. mdpi.com Similarly, a DES made of choline chloride and L-(+)-tartaric acid has served as both a solvent and a catalyst for preparing N-substituted pyrroles. mdpi.com While direct examples for 1-Methyl-4-tosylpiperazine are emerging, the successful application of DES in synthesizing related nitrogen heterocycles demonstrates their significant potential. mdpi.comresearchgate.net

Efforts are also being made to replace hazardous solvents like Dimethylformamide (DMF) with more benign alternatives such as cyclopentyl methyl ether, although this can sometimes result in lower yields due to differences in solubility. The development of reactions in recyclable ionic liquids also represents a promising avenue for greener synthesis. acs.orgalfa-chemistry.com

Catalyst-Free and Multicomponent Reaction Protocols

In line with green chemistry principles, the development of catalyst-free and multicomponent reaction (MCR) protocols for synthesizing piperazine derivatives offers significant advantages. researchgate.net Catalyst-free reactions are highly desirable as they eliminate the need for, and potential contamination from, often expensive and toxic metal catalysts. researchgate.net MCRs, in turn, enhance efficiency by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. tandfonline.com

A notable example of a catalyst-free approach is the synthesis of 4-acyl-NH-1,2,3-triazoles through the water-mediated cycloaddition of enaminones and tosyl azide. nih.gov While not a direct synthesis of a piperazine ring, it showcases the potential for catalyst-free methods in related heterocyclic chemistry. Another reported strategy involves the base-mediated treatment of a protected amino alcohol with amines to form N-alkylated tosylpiperazines, which proceeds under mild and convenient conditions without a metal catalyst. researchgate.net

Multicomponent reactions have also been employed in the synthesis of piperazine-containing structures. For instance, the Ugi-Smiles rearrangement, a type of MCR, has been utilized in the synthesis of piperazine analogs. tandfonline.com These protocols are valued for their operational simplicity and high atom economy, as most of the atoms from the starting materials are incorporated into the final product. The ongoing research in this area aims to expand the scope of catalyst-free and multicomponent reactions to provide even more efficient and sustainable routes to a wide range of N-tosylpiperazine derivatives. researchgate.nettandfonline.com

Ultrasound-Mediated Synthesis Techniques

Ultrasound-mediated synthesis, also known as sonochemistry, is an effective green chemistry technique that utilizes high-frequency sound waves to initiate and accelerate chemical reactions. nih.govnih.gov This method offers several advantages, including significantly reduced reaction times, lower energy consumption, and often milder reaction conditions compared to conventional methods. nih.govresearchgate.net The physical phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles, generates localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. nih.gov

An eco-friendly, ultrasonic-assisted synthetic approach has been successfully applied to synthesize a novel series of 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids. nih.gov In this method, 1-tosyl piperazine was coupled with various substituted N-phenyl bromoacetamides under sonication at 70 °C for just 30 minutes, achieving high yields of 75–90%. nih.govresearchgate.net This demonstrates a significant improvement in efficiency and aligns with the principles of green chemistry.

Similarly, ultrasound assistance was used to prepare methanesulfonyl-piperazine-based dithiocarbamates. dntb.gov.ua The versatility and sustainability of this technique make it a valuable tool for the synthesis of various piperazine derivatives. nih.govdntb.gov.ua

Table 3: Sonochemical Synthesis of 1-Tosyl Piperazine Derivatives

| Reactants | Conditions | Reaction Time | Yield | Reference |

| 1-Tosyl piperazine, N-phenyl bromoacetamides, CS₂, NaOAc | Sonication, 70 °C, Methanol | 30 minutes | 75–90% | nih.gov |

| Monosubstituted piperazine, N-phenylacetamides | Ultrasound, Methanol | Not specified | Good | dntb.gov.ua |

Future Research Directions and Emerging Paradigms in 1 Methyl 4 Tosylpiperazine Chemistry

Advancements in Stereoselective and Regioselective Synthetic Pathways

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules derived from 1-methyl-4-tosylpiperazine. While the tosylation of N-methylpiperazine is inherently regioselective due to the differing nucleophilicity of the two nitrogen atoms, the development of stereoselective approaches for substituted piperazine (B1678402) rings remains a significant area of research. researchgate.net

Future advancements are expected to focus on the following:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, such as α-methyl benzyl (B1604629) groups, has shown promise in the synthesis of enantiopure α-substituted N-Boc piperazines. whiterose.ac.uk Future work will likely explore the application of similar strategies to tosylated piperazines, potentially in combination with chiral ligands to guide the stereochemical outcome of reactions.

Diastereoselective Reactions: Methods like diastereoselective intramolecular hydroamination have been successful in producing trans-2,6-disubstituted piperazines. researchgate.net Adapting these and other diastereoselective cyclization strategies could provide access to specific stereoisomers of more complex this compound derivatives.

Regioselective Functionalization: Research into the regioselective functionalization of the piperazine ring, beyond the initial tosylation, is crucial. This includes the development of methods for selective C-H functionalization or the regioselective opening of related aziridine (B145994) precursors. metu.edu.truni-muenchen.de

| Pathway | Focus | Potential Outcome |

| Stereoselective Synthesis | Use of chiral auxiliaries and catalysts | Access to specific enantiomers and diastereomers of substituted this compound. |

| Regioselective Synthesis | Controlled functionalization of the piperazine core | Precise installation of substituents at desired positions, enabling the synthesis of diverse derivatives. |

Discovery of Novel Catalytic Systems for Enhanced Reaction Efficiency

The development of novel catalytic systems is essential for improving the efficiency, selectivity, and sustainability of reactions involving this compound. While traditional methods often rely on stoichiometric reagents, modern catalysis offers milder reaction conditions and reduced waste.

Emerging research directions in this area include:

Metal-Free Catalysis: Iodine-catalyzed sulfonylation of amines with arylsulfonyl hydrazides presents a metal-free alternative for the formation of the sulfonamide bond. Further exploration of such systems could lead to more environmentally benign syntheses of this compound.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Designing organocatalysts that can activate N-methylpiperazine or the tosylating agent selectively would be a significant advancement.

Enzymatic Catalysis: Pilot studies have demonstrated the potential of using enzymes like lipases for the tosylation of amines in non-aqueous media, offering high selectivity and minimal byproducts. Overcoming challenges in scalability could make this a viable industrial approach.

Palladium and Copper Catalysis: Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex piperazine derivatives. researchgate.net Research into more active and selective catalysts, including those based on other transition metals like copper, will continue to be a priority. mdpi.com

| Catalytic System | Advantages | Research Focus |

| Metal-Free Catalysis | Reduced environmental impact, lower cost. | Development of efficient iodine- or organo-catalyzed tosylation methods. |

| Enzymatic Catalysis | High selectivity, mild conditions. | Improving scalability and enzyme stability for industrial applications. |

| Transition Metal Catalysis | High efficiency and broad applicability. | Discovery of more active and selective Pd and Cu catalysts for C-N bond formation. |

In-depth Spectroscopic and Computational Analysis of Reaction Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The in-depth analysis of reaction intermediates through a combination of spectroscopic and computational techniques provides invaluable insights.

Future research in this area will likely involve:

Advanced Spectroscopic Techniques: The application of in-situ spectroscopic methods, such as reaction monitoring by NMR or IR spectroscopy, can help to identify and characterize transient intermediates in the synthesis of this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and predict the stability of intermediates and transition states. researchgate.net Such studies can elucidate the factors controlling regioselectivity and stereoselectivity in piperazine functionalization. For instance, DFT calculations have been used to understand the triflylation of phenylpiperazine, a related transformation. researchgate.net

Combined Approaches: The most powerful insights are often gained by combining experimental and computational data. For example, experimentally observed side products can be rationalized and predicted through computational modeling of alternative reaction pathways.

| Analysis Technique | Application | Expected Insights |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reactions. | Identification and characterization of transient reaction intermediates. |

| Computational Chemistry (DFT) | Modeling of reaction pathways and transition states. | Understanding the origins of selectivity and predicting reaction outcomes. |

Implementation of Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly in the pharmaceutical and fine chemical industries. The synthesis of this compound and its derivatives is well-suited for the application of flow chemistry.

Key aspects of this emerging paradigm include:

Microreactors: The use of microreactors allows for precise control over reaction parameters such as temperature and mixing, leading to faster reaction times and higher yields.

Scalability: Continuous flow processes can be scaled up more easily and safely than batch reactions, as they avoid the accumulation of large quantities of hazardous materials. mdpi.com

Automation and Optimization: Flow chemistry platforms can be readily automated, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes.

Green Chemistry: Continuous processing can lead to significant reductions in solvent usage and waste generation, aligning with the principles of green chemistry.

| Technology | Benefit | Application to this compound Synthesis |

| Flow Chemistry | Enhanced safety, efficiency, and scalability. | Continuous production with precise control over reaction conditions. |

| Continuous Processing | Reduced waste and energy consumption. | Greener and more sustainable manufacturing processes. |

Refinement of Theoretical Models for Predictive Chemistry

The ability to accurately predict the outcome of chemical reactions is a major goal of modern chemistry. The development of refined theoretical models, including machine learning and other data-driven approaches, holds great promise for accelerating the discovery and optimization of synthetic routes to compounds like this compound.

Future directions in this field include:

Machine Learning Models: Machine learning algorithms can be trained on large datasets of chemical reactions to predict outcomes such as yield, regioselectivity, and stereoselectivity. acs.orgrsc.orgresearchgate.net These models can help to identify optimal reaction conditions and guide the design of new synthetic strategies. ucla.edu

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR models can be developed to correlate the structural features of reactants and catalysts with reaction outcomes. mdpi.com This can aid in the rational design of more efficient and selective transformations.

Predictive Models for Regioselectivity: Computational models that can accurately predict the regioselectivity of reactions, such as the tosylation of unsymmetrical piperazines, are of particular interest. rsc.orgresearchgate.net These models can be based on quantum chemical calculations or machine learning approaches.

| Theoretical Model | Application | Potential Impact |

| Machine Learning | Prediction of reaction outcomes and optimization of conditions. | Accelerated discovery of new synthetic routes and improved reaction efficiency. |

| QSAR/QSPR | Correlation of molecular structure with reactivity and properties. | Rational design of catalysts and reactants for enhanced performance. |

| Predictive Regioselectivity Models | Forecasting the site of chemical reactions. | More efficient and predictable synthesis of complex molecules. |

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-tosylpiperazine, and how can researchers optimize yield and purity?

The synthesis typically involves tosylation of 1-methylpiperazine using p-toluenesulfonyl chloride under basic conditions. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane or THF as solvents, with triethylamine or pyridine to scavenge HCl .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization : Maintain stoichiometric control (1:1.2 ratio of 1-methylpiperazine to tosyl chloride) and inert atmosphere to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structure via piperazine ring protons (δ 2.3–3.1 ppm) and tosyl group aromatic signals (δ 7.2–7.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect molecular ion peaks ([M+H] at m/z ~283) .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., C: 55.8%, H: 6.8%) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting points)?

Cross-validate using multiple techniques:

- DSC/TGA : Determine exact melting points (e.g., 153–154°C for related piperazine derivatives) .

- Solubility Tests : Compare solubility in DMSO, ethanol, and water against literature values .

- Inter-laboratory calibration ensures consistency, especially for hygroscopic compounds .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity and bioactivity of this compound derivatives?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For example, piperazine derivatives show affinity for carbonic anhydrase II (binding energy ≤ −8.5 kcal/mol) .

- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step synthetic pathways using available precursors (e.g., 1-methylpiperazine and p-toluenesulfonyl chloride) .

Q. What strategies resolve contradictions in biological activity data for structurally similar piperazine analogs?

- SAR Analysis : Systematically modify substituents (e.g., replacing tosyl with nitro or benzyl groups) and test activity. For instance, antiarrhythmic activity in 1-(4-nitrobenzyl)piperazines correlates with electron-withdrawing groups .

- Dose-Response Curves : Use IC/EC values to quantify potency variations. For example, 4-hydroxyphenyl derivatives inhibit hCA II at IC = 12.3 nM vs. 45.7 nM for methyl-substituted analogs .

- Meta-Analysis : Pool data from multiple studies (e.g., enzyme assays vs. cell-based tests) to identify trends .

Q. What are the best practices for evaluating the toxicity and handling protocols of this compound?

- In Vitro Toxicity : MTT assays on HEK-293 or HepG2 cells assess cytotoxicity (typical LC > 100 µM for piperazines) .

- Safety Protocols : Use PPE (nitrile gloves, lab coats) and fume hoods. Store at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.